6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a piperazine moiety and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine. The triazine core can be synthesized through the cyclization of appropriate nitrile derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, hydrogenated triazine compounds, and various substituted triazine derivatives.
Scientific Research Applications
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The triazine core may also participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline: Shares the piperazine and methoxyphenyl groups but lacks the triazine core.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a similar piperazine moiety but with a different core structure.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Similar in terms of the piperazine and methoxyphenyl groups but with a pyridazinone core.
Uniqueness
The uniqueness of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine lies in its combination of a triazine core with a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N7O |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7O/c1-35-24-14-12-21(13-15-24)33-18-16-32(17-19-33)20-25-29-26(28)31-27(30-25)34(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-20H2,1H3,(H2,28,29,30,31) |
InChI Key |
QLYNOFKKICMUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N(C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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